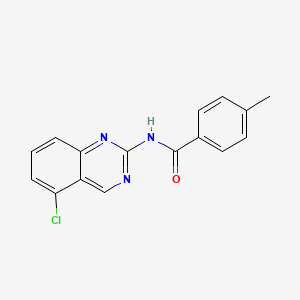
1-(3-Bromo-4-ethoxyphenyl)ethan-1-ol
Overview
Description
1-(3-Bromo-4-ethoxyphenyl)ethan-1-ol (1-BE) is an organic compound that is used in a wide range of scientific applications. It is a versatile compound that can be used in a variety of ways, including as an intermediate in synthetic organic chemistry, as a reagent in biochemistry, and as a reactant in chemical synthesis. 1-BE is also used in the production of pharmaceuticals and in the development of new drugs.
Scientific Research Applications
Synthetic Applications : Compounds with bromo and ethoxy groups are often used as intermediates in organic synthesis, including the preparation of more complex molecules. For example, derivatives of bromo-ethoxyphenyl compounds are used in the synthesis of novel organic compounds with potential antimicrobial activities (V. M. Sherekar et al., 2021). Such compounds can serve as key intermediates in the synthesis of various bioactive molecules or materials with specific properties.
Enantioselective Synthesis : The synthesis and characterization of enantiomerically pure compounds are crucial for the development of drugs and materials with specific chiral properties. A study demonstrates the facile synthesis of enantiomerically pure derivatives starting from related bromo-ethoxyphenyl compounds (Shuo Zhang et al., 2014). This highlights the importance of such compounds in enabling the synthesis of chiral molecules, which are vital in pharmaceutical research.
Material Science : In the realm of materials science, bromo and ethoxy substituted compounds have been explored for their mesomorphic properties, contributing to the understanding and development of liquid crystalline materials (N. H. Tinh et al., 1979). These findings are relevant for designing new materials with specific optical or electronic properties.
Molecular Electronics : Aryl bromides with ethoxy groups are identified as useful precursors for the construction of molecular wires, a crucial component of molecular electronics (N. Stuhr-Hansen et al., 2005). This application underlines the role of such compounds in advancing technologies at the molecular level.
Safety and Hazards
properties
IUPAC Name |
1-(3-bromo-4-ethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-7,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSIYGPLRQLQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-ethoxyphenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



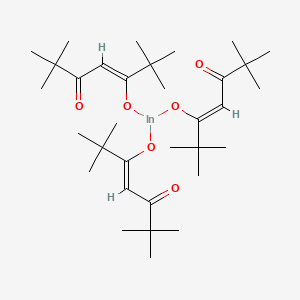
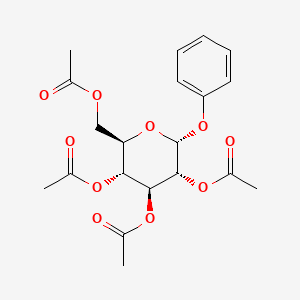




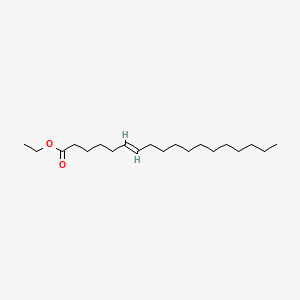
![4-[2-(Diethylamino)ethoxy]benzoic acid](/img/structure/B3130401.png)
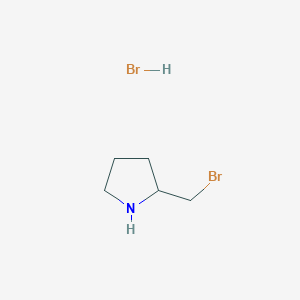
![Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B3130413.png)
![Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B3130417.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B3130424.png)
![1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3130444.png)
